molecular formula C11H15BO2 B14086542 (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid

(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid

Cat. No.: B14086542
M. Wt: 190.05 g/mol
InChI Key: DKTGQGNCUVMKIV-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with cyclopropyl and dimethyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an unsaturated bond to yield the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs scalable hydroboration techniques. These methods are optimized for large-scale synthesis, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Substituting Agents: Various nucleophiles for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

(4-cyclopropyl-2,6-dimethylphenyl)boronic acid

InChI

InChI=1S/C11H15BO2/c1-7-5-10(9-3-4-9)6-8(2)11(7)12(13)14/h5-6,9,13-14H,3-4H2,1-2H3

InChI Key

DKTGQGNCUVMKIV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)C2CC2)C)(O)O

Origin of Product

United States

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